molecular formula C18H18ClN5O2 B11426629 5-amino-N-(2-chlorobenzyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-chlorobenzyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11426629
M. Wt: 371.8 g/mol
InChI Key: ZGTGMZKWYRSUAN-UHFFFAOYSA-N
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Description

5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the amino group: This step often involves the reduction of a nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Attachment of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group will yield a nitro derivative, while nucleophilic substitution of the chlorophenyl group will yield various substituted derivatives.

Scientific Research Applications

5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or interfering with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group may have similar chemical reactivity and biological properties.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group may exhibit similar pharmacological activities.

Uniqueness

5-AMINO-N-[(2-CHLOROPHENYL)METHYL]-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O2/c1-26-14-7-4-5-12(9-14)11-24-17(20)16(22-23-24)18(25)21-10-13-6-2-3-8-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25)

InChI Key

ZGTGMZKWYRSUAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N

Origin of Product

United States

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